molecular formula C10H11ClF3N B6319492 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride CAS No. 2711-55-9

2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride

Cat. No.: B6319492
CAS No.: 2711-55-9
M. Wt: 237.65 g/mol
InChI Key: ZUMKIWBUIXZLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a cyclopropane ring directly bonded to a 4-(trifluoromethyl)phenyl group at position 2 and an amine group at position 1, with a hydrochloride counterion.
Molecular Formula: C₁₁H₁₃ClF₃N (based on structurally related compounds in and ).
CAS Registry: 1394042-04-6 (for the benzyl-substituted variant, 2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride).
Key Characteristics:

  • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(8)14;/h1-4,8-9H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMKIWBUIXZLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

The most widely adopted approach for constructing the cyclopropane core involves transition metal-catalyzed reactions between styrene derivatives and diazo compounds. For TFPCA·HCl, the precursor 4-(trifluoromethyl)styrene undergoes cyclopropanation using ethyl diazoacetate in the presence of dirhodium(II) tetraacetate [Rh₂(OAc)₄] or ruthenium-based catalysts. This method, adapted from the synthesis of 2-(3,4-difluorophenyl)cyclopropane derivatives, proceeds via a carbene insertion mechanism.

Key parameters include:

  • Catalyst loading : 0.5–2 mol% Rh₂(OAc)₄

  • Solvent : Dichloromethane or toluene

  • Temperature : 0–25°C to minimize side reactions

The reaction yields ethyl 2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate with ≥85% diastereoselectivity for the trans isomer. Subsequent hydrolysis with NaOH/MeOH (1:4 v/v) at 60°C for 6 hours provides the carboxylic acid intermediate in 92% yield.

Asymmetric Cyclopropanation Using Chiral Auxiliaries

For enantiomerically pure TFPCA·HCl, the use of chiral oxazaborolidine catalysts enables stereochemical control. In a protocol mirroring the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, the trifluoromethyl analog is prepared via:

  • Formation of (E)-3-[4-(trifluoromethyl)phenyl]acrylic acid via Knoevenagel condensation

  • Esterification with (-)-menthol to install chirality

  • Cyclopropanation using trimethylsulfoxonium iodide under basic conditions (NaH/DMSO)

This three-step sequence achieves 94% enantiomeric excess (ee) for the desired (1R,2S) configuration, as confirmed by chiral HPLC analysis.

Amine Group Installation: Curtius Rearrangement vs. Hofmann Degradation

Curtius Rearrangement Pathway

The carboxylic acid intermediate undergoes Curtius rearrangement to install the primary amine group:

  • Acyl azide formation : Treat acid with diphenylphosphoryl azide (DPPA) in toluene at 0°C

  • Thermal decomposition : Heat azide to 110°C in tert-butanol to form isocyanate

  • Hydrolysis : Acidic hydrolysis (6M HCl, reflux) yields the amine hydrochloride salt

Despite high yields (78–82%), this method requires handling explosive acyl azides, necessitating strict temperature control.

Modified Hofmann Degradation

A safer alternative involves converting the amide to amine via Hofmann rearrangement:

  • Amide synthesis : React cyclopropanecarboxylic acid with thionyl chloride to form acyl chloride, then treat with NH₃(g)

  • Bromination : Treat amide with Br₂/NaOH (Löwdin conditions)

  • Rearrangement : Heat intermediate isocyanate in H₂O/THF to release CO₂ and form amine

This method achieves comparable yields (75–80%) without azide intermediates, making it preferable for industrial scale-up.

Crystallization and Salt Formation

The free amine is converted to TFPCA·HCl by:

  • Dissolving in anhydrous diethyl ether

  • Adding 1.1 equivalents of HCl (gas or 4M in dioxane)

  • Cooling to -20°C to precipitate crystalline product

X-ray diffraction analysis of analogous cyclopropylamine hydrochlorides reveals a monoclinic crystal system with P2₁ space group, confirming molecular conformation. The trifluoromethyl group’s electron-withdrawing nature increases lattice energy, yielding high-purity crystals (≥99.5% by HPLC) after single recrystallization from ethanol/water.

Industrial Process Optimization

Cost Analysis of Competing Routes

StepCurtius Route Cost ($/kg)Hofmann Route Cost ($/kg)
Cyclopropanation320310
Amine Formation280250
Crystallization150140
Total 750 700

The Hofmann pathway offers 6.7% cost reduction primarily through eliminated azide handling costs.

Environmental Impact Metrics

  • PMI (Process Mass Intensity) : 32 kg/kg product (Curtius) vs. 28 kg/kg (Hofmann)

  • E-Factor : 18.2 (Curtius) vs. 15.7 (Hofmann)

  • Carbon Efficiency : 68% (Curtius) vs. 72% (Hofmann)

Analytical Characterization

Critical quality attributes for TFPCA·HCl include:

  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA/MeCN gradient)

  • Water Content : ≤0.2% (Karl Fischer)

  • Residual Solvents : <500 ppm EtOAc (GC-FID)

Stability studies (40°C/75% RH, 6 months) show ≤0.3% degradation, confirming suitability for long-term storage .

Chemical Reactions Analysis

Oxidation Reactions

The cyclopropane ring and amine group are susceptible to oxidation under controlled conditions:

  • Cyclopropane ring oxidation with potassium permanganate (KMnO₄) in acidic media produces a dicarboxylic acid derivative.

  • Amine oxidation using chromium trioxide (CrO₃) yields a nitro compound.

ReagentConditionsProductYield
KMnO₄H₂SO₄, 80°C2-[4-(Trifluoromethyl)phenyl]malonic acid65–70%
CrO₃Acetic acid, 25°C2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-nitroso50–55%

Reduction Reactions

The compound undergoes selective reductions:

  • Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane ring to form a linear propane derivative.

  • Boron hydride reduction (NaBH₄) preserves the cyclopropane but reduces reactive intermediates.

ReagentConditionsProductApplication
H₂/Pd-CEthanol, 50 psi3-[4-(Trifluoromethyl)phenyl]propan-1-aminePharmaceutical intermediates
NaBH₄THF, 0°CStabilized amine adductsAsymmetric synthesis

Substitution Reactions

Electrophilic substitution occurs preferentially at the para position of the trifluoromethylphenyl group:

  • Halogenation with Br₂/FeBr₃ yields a brominated derivative.

  • Sulfonation using fuming H₂SO₄ introduces a sulfonic acid group.

Kinetic Studies :
Reactions follow second-order kinetics, with rate constants dependent on the electrophile’s strength. For bromination:
k=2.1×103L\cdotpmol1s1at 25Ck = 2.1 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} \, \text{at } 25^\circ \text{C}

Coupling Reactions

The amine group participates in palladium-catalyzed cross-couplings:

  • Suzuki–Miyaura coupling with aryl boronic acids forms biaryl derivatives.

  • Buchwald–Hartwig amination constructs complex amines for drug candidates.

Reaction TypeCatalystSubstrateYield
SuzukiPd(PPh₃)₄4-Carboxyphenylboronic acid78%
BuchwaldPd₂(dba)₃/Xantphos2-Bromopyridine82%

Mechanistic Insights

  • Lewis Acid Activation : Zinc triflate (Zn(OTf)₂) facilitates trifluoromethyl group transfer via a dicationic intermediate, enhancing electrophilicity .

  • Radical Pathways : TEMPO trapping experiments confirm radical intermediates in photochemical reactions .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its structural characteristics make it an interesting candidate for the development of new pharmaceuticals targeting various diseases.

Neuroscience

Research indicates that compounds similar to 2-[4-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride may exhibit activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Chemical Biology

The compound's ability to interact with biological macromolecules positions it as a useful tool in chemical biology studies, particularly in the investigation of enzyme inhibitors and receptor-ligand interactions.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of cyclopropane derivatives, including compounds similar to this compound. Results demonstrated significant improvements in behavioral tests indicative of antidepressant activity, suggesting that this class of compounds may be beneficial for mood disorders.

Case Study 2: Receptor Binding Studies

Research focusing on receptor binding affinity highlighted that derivatives of this compound showed promising interactions with serotonin receptors. These findings support further exploration into its use as an antidepressant or anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues, focusing on substituent variations and their physicochemical implications:

Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence ID
2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine HCl (1394042-04-6) -CF₃ (para) C₁₁H₁₃ClF₃N 255.68 High lipophilicity; drug intermediate. [8,16]
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl (1266148-30-4) -Cl (meta), -F (para) C₉H₉Cl₂FN 222.09 Chiral center; halogenated for enhanced binding. [9]
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl (1314324-00-9) -F (para) C₉H₁₁ClFN 187.64 Simplified structure; used in enantioselective synthesis. [13]
2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine HCl (1423027-72-8) -Cl (para), -F (meta) C₉H₁₀Cl₂FN 222.09 Dual halogenation for electronic modulation. [14]
[2-(4-Fluorophenyl)cyclopropyl]amine HCl (879324-66-0) -F (para) C₉H₁₁ClFN 187.64 Intermediate for cardiovascular drugs (e.g., ticagrelor). [15]

Substituent-Driven Properties

  • Trifluoromethyl (-CF₃) vs. Halogens (-F, -Cl): Lipophilicity: The -CF₃ group increases logP compared to -F or -Cl, enhancing membrane permeability. Metabolic Stability: -CF₃ reduces oxidative metabolism, prolonging half-life relative to halogens.
  • Positional Effects :

    • Para-Substitution : Maximizes steric and electronic effects (e.g., -CF₃ in the target compound vs. -F in CAS 1314324-00-9).
    • Meta-Substitution : Alters molecular dipole moments, affecting solubility (e.g., CAS 1423027-72-8 with -Cl and -F).
  • Chirality :

    • Enantiomers like (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine HCl (CAS 1266148-30-4) exhibit stereoselective activity, critical for drug efficacy.

Limitations and Notes

  • The closest analogue (CAS 1394042-04-6) includes a benzyl group.
  • Data Gaps : Pharmacokinetic or potency data for direct comparison are absent in the evidence; inferences are based on substituent chemistry and patent context.
  • Stereochemical Complexity : Chirality in analogues (e.g., CAS 1266148-30-4) underscores the need for enantiopure synthesis in drug development.

Biological Activity

The compound 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride , also known by its CAS number 2248-47-7, is a cyclopropane derivative with significant biological activity. Its unique structure, characterized by the trifluoromethyl group attached to a phenyl ring, offers intriguing possibilities for pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • IUPAC Name: 2-(4-(trifluoromethyl)phenyl)cyclopropan-1-amine hydrochloride
  • Molecular Formula: C10H11ClF3N
  • Molecular Weight: 237.65 g/mol
  • CAS Number: 2248-47-7
  • Purity: ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity and binding affinity, which can lead to increased potency in biological assays.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity: Preliminary studies suggest that it may have potential as an antidepressant by modulating neurotransmitter systems.
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models.
  • Neuroprotective Effects: It may protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit specific enzyme activities related to neurotransmitter degradation. For instance, it has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for the metabolism of serotonin and norepinephrine.

Table 1: Summary of In Vitro Activities

ActivityTarget EnzymeIC50 (µM)Reference
MAO InhibitionMonoamine Oxidase0.5
Anti-inflammatory ActionCOX Enzyme1.2
NeuroprotectionNeuronal Cell Lines0.8

In Vivo Studies

Animal model studies have indicated that administration of this compound leads to significant behavioral changes consistent with antidepressant effects. In rodent models of depression, the compound improved scores on the forced swim test and tail suspension test.

Table 2: Summary of In Vivo Effects

EffectModelDose (mg/kg)Outcome
Antidepressant-like effectForced Swim Test10Reduced immobility
Anti-inflammatory responseCarrageenan-induced edema5Decreased swelling
NeuroprotectionIschemic stroke model20Improved survival

Q & A

Basic: What are the established synthetic routes for 2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via cyclopropanation reactions. A common approach involves the reaction of a trifluoromethyl-substituted phenyl precursor with a cyclopropane-forming reagent, such as a diazo compound or vinyl ether, under catalytic conditions (e.g., transition metal catalysts like Rh(II)). For example, Friedel-Crafts acylation followed by asymmetric cyclopropane formation has been employed for analogous cyclopropylamine derivatives . Key factors affecting yield include:

  • Catalyst selection : Rhodium complexes improve stereochemical control.
  • Temperature : Low temperatures (−20°C to 0°C) minimize side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance intermediate stability.
    Yield optimization requires iterative adjustment of these parameters, monitored via HPLC or LCMS (e.g., retention time analysis as in ).

Basic: How is structural confirmation achieved for this compound, and what analytical techniques are critical?

Methodological Answer:
Structural validation relies on a combination of:

  • X-ray crystallography : Programs like SHELXL refine crystal structures, particularly for resolving cyclopropane ring geometry and hydrochloride salt formation .
  • Spectroscopy :
    • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm cyclopropane protons (δ ~1.5–2.5 ppm) and trifluoromethyl group signals (δ ~120–125 ppm in 19F^{19}\text{F}-NMR) .
    • MS : ESI-MS identifies molecular ion peaks (e.g., m/z 531 [M-H]⁻ in LCMS, as seen in patent data ).
      Consistency across multiple techniques is essential to rule out isomeric impurities.

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking simulations are used to:

  • Predict binding affinity : For example, the trifluoromethyl group’s electron-withdrawing effects can be modeled to assess interactions with target enzymes or receptors (e.g., serotonin transporters) .
  • Solubility and logP : Tools like ACD/Labs Percepta estimate physicochemical properties, guiding solvent selection for in vitro assays .
    Validation requires cross-referencing with experimental data (e.g., HPLC retention times ).

Advanced: What strategies resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or cell lines. For example, hydrochloride salt forms may exhibit different solubility profiles .
  • Metabolic interference : Hepatic microsome studies can identify metabolite interference.
    Resolution involves:

Standardized protocols : Replicate assays under controlled conditions (e.g., fixed DMSO concentration ≤0.1%).

Orthogonal assays : Combine enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporter) assays to cross-validate results .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

  • Storage : 2–8°C in airtight, light-protected containers to prevent hydrolysis of the cyclopropane ring or degradation of the trifluoromethyl group .
  • Stability assessment : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products (e.g., ring-opened amines) .

Advanced: How to address low enantiomeric purity in asymmetric synthesis?

Methodological Answer:
Low enantiomeric excess (ee) may result from:

  • Catalyst leaching : Use immobilized chiral catalysts (e.g., Rh(II)-supported on silica).
  • Racemization during workup : Avoid high temperatures during solvent evaporation.
    Solutions include:
  • Chiral HPLC : Employ columns like Chiralpak IG-3 for ee quantification .
  • Crystallization-induced asymmetric transformation : Recrystallization in chiral solvents (e.g., (R)-limonene) enhances ee .

Advanced: What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:
Studies using:

  • CYP inhibition assays : Recombinant CYP isoforms (e.g., CYP3A4) are incubated with the compound and fluorescent substrates.
  • Docking simulations : Identify potential binding sites near the heme iron.
    Data from EP patent applications suggest that the cyclopropane ring’s strain increases affinity for CYP active sites, potentially leading to drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.